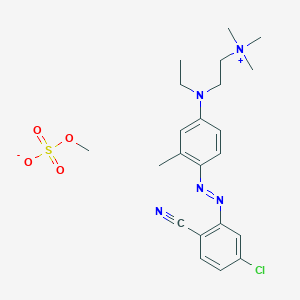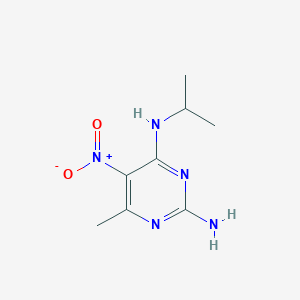![molecular formula C9H12N4O B13758241 (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184913-58-3](/img/structure/B13758241.png)
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Functional groups on the imidazo[1,2-b]pyridazine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine ring .
Aplicaciones Científicas De Investigación
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridines: Similar to imidazo[1,2-b]pyridazines but with different substituents.
Quinazolines: Another class of compounds with a similar ring structure but different functional groups
Uniqueness
(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain kinases. This uniqueness makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
1184913-58-3 |
|---|---|
Fórmula molecular |
C9H12N4O |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
[6-(dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol |
InChI |
InChI=1S/C9H12N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-5,14H,6H2,1-2H3 |
Clave InChI |
OTHISTMVRZNMAT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN2C=C(N=C2C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















